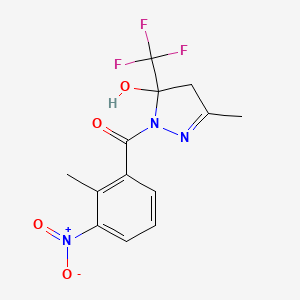
2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide, also known as FP-Me or Flupirtine, is a non-opioid analgesic drug that has been used to treat various types of pain. It was first synthesized in the late 1970s by a German pharmaceutical company, and has since been widely studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to act on potassium channels in the nervous system, leading to the inhibition of neuronal excitability and the reduction of pain signals.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide has a number of biochemical and physiological effects, including the inhibition of voltage-gated potassium channels, the modulation of calcium signaling, and the activation of the NMDA receptor. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide for lab experiments is its relatively low toxicity compared to other analgesic drugs. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects may vary depending on the type of pain being studied, making it important to carefully design experiments to ensure accurate results.
Direcciones Futuras
There are several potential future directions for research on 2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of neuropathic pain and other chronic pain conditions. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide involves several steps, including the reaction of 2-fluoroaniline with 4-methylbenzoyl chloride to form N-(2-fluorophenyl)-4-methylbenzamide. This intermediate product is then reacted with pyrrolidine and acetic anhydride to yield 2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. Research has shown that it has analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of pain, neurodegenerative diseases, and other conditions.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-13-8-10-14(11-9-13)20-18(22)21-12-4-7-17(21)15-5-2-3-6-16(15)19/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHLIPRKASIMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6033988.png)
![2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6033995.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine](/img/structure/B6034010.png)
![N~1~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6034017.png)

![1-(3-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6034026.png)
![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol](/img/structure/B6034032.png)
![2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034035.png)
![N-(3-bromo-4-methylphenyl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6034041.png)

![2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6034062.png)
![2-[(5-methyl-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034075.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B6034085.png)